molecular formula C13H9FN2O3 B2701484 4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol CAS No. 2085696-30-4

4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol

Cat. No.: B2701484
CAS No.: 2085696-30-4
M. Wt: 260.224
InChI Key: GKFONABYUZWFSC-OVCLIPMQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol typically involves the condensation reaction between 4-fluoro-3-nitrobenzaldehyde and 4-aminophenol. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-[(4-chloro-3-nitrophenyl)imino]methyl]phenol
  • 4-[(1E)-[(4-bromo-3-nitrophenyl)imino]methyl]phenol
  • 4-[(1E)-[(4-iodo-3-nitrophenyl)imino]methyl]phenol

Uniqueness

4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-[(4-fluoro-3-nitrophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-12-6-3-10(7-13(12)16(18)19)15-8-9-1-4-11(17)5-2-9/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFONABYUZWFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC(=C(C=C2)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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